molecular formula C9H4BrCl2N B3049354 4-Bromo-5,7-dichloroquinoline CAS No. 203261-25-0

4-Bromo-5,7-dichloroquinoline

Cat. No. B3049354
CAS RN: 203261-25-0
M. Wt: 276.94 g/mol
InChI Key: LGLDNCUVSWZBGS-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 . It is a solid substance . This compound is a derivative of quinoline, a class of compounds that have been used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5,7-dichloroquinoline consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The molecule is substituted at the 4-position with a bromine atom and at the 5 and 7 positions with chlorine atoms .


Physical And Chemical Properties Analysis

4-Bromo-5,7-dichloroquinoline is a solid substance . It has a molecular weight of 276.94 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Intermediates and Inhibitors

  • 4-Bromo-5,7-dichloroquinoline has been utilized as an intermediate in the synthesis of various pharmacologically relevant compounds. Lei et al. (2015) discuss the synthesis of a compound from 6-bromoquinolin-4-ol, which is an essential intermediate for PI3K/mTOR inhibitors, indicating the importance of bromoquinolines in medicinal chemistry (Lei et al., 2015).

Antimalarial Activity

  • Bromoquinolines have demonstrated potential in antimalarial applications. Scott et al. (1988) found that certain Mannich bases derived from bromoquinolines exhibited superior activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains compared to established antimalarials (Scott et al., 1988).

Synthetic Methodology and Chemistry

  • Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a related bromoquinoline, highlighting the chemical intricacies and applications of bromoquinolines in synthetic organic chemistry (Wlodarczyk et al., 2011).

Alkoxydehalogenation Studies

  • Osborne and Miller (1993) conducted studies on regioselective alkoxydehalogenation of dibromoquinolines, further showcasing the versatility of bromoquinolines in chemical synthesis and modification (Osborne & Miller, 1993).

Antileishmanial and Antitubercular Agents

  • Carmo et al. (2011) synthesized 4-amino-7-chloroquinoline derivatives and investigated their platinum(II) complexes for antileishmanial and antitubercular activities, suggesting the therapeutic potential of modified bromoquinolines (Carmo et al., 2011).

Vibrational Spectroscopy and Molecular Analysis

  • Lakshmi et al. (2011) conducted comparative vibrational spectroscopic studies on dibromoquinolines, providing insights into the molecular properties and stability of these compounds (Lakshmi et al., 2011).

Photolabile Protecting Group in Photochemistry

  • Fedoryak and Dore (2002) described the use of a brominated hydroxyquinoline as a photolabile protecting group, highlighting an application of bromoquinolines in photochemistry and potentially in biological studies (Fedoryak & Dore, 2002).

Safety and Hazards

The safety data sheet for 4,7-Dichloroquinoline indicates that it causes skin irritation and serious eye irritation . Similar safety and hazard information for 4-Bromo-5,7-dichloroquinoline specifically was not found in the search results. As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

4-bromo-5,7-dichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLDNCUVSWZBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632685
Record name 4-Bromo-5,7-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5,7-dichloroquinoline

CAS RN

203261-25-0
Record name 4-Bromo-5,7-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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